N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) family . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
While specific synthesis information for this compound is not available, research has been conducted on the synthesis of similar compounds . These studies have identified new ether-based scaffolds and paired them with novel sulfone-based head groups to create potent and selective GIRK1/2 activators .科学的研究の応用
Synthesis and Chemical Properties
Sulfonamides have been extensively studied for their versatile synthetic applications and chemical properties. For example, Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of sulfonamides in creating complex heterocyclic structures Reddy et al., 2014.
Biological Activities and Therapeutic Potential
Anticancer Activities
Sulfonamides have shown potential as anticancer agents. Gul et al. (2018) synthesized new sulfonamide derivatives that exhibited selective inhibition of human carbonic anhydrase IX and XII, which are implicated in cancer, highlighting their potential as anticancer drug candidates Gul et al., 2018.
Antimicrobial Properties
Antibacterial activity is another significant aspect of sulfonamide research. Abbasi et al. (2016) investigated the antibacterial potential of sulfonamides bearing a benzodioxane moiety, revealing that many synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains Abbasi et al., 2016.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of sulfonamides have been explored, with compounds showing comparable effects to Celecoxib in pain models, suggesting their utility in treating pain without causing locomotive disorders Lobo et al., 2015.
Pharmacological Studies
Preclinical pharmacology studies, such as those conducted by Wang et al. (2012), help in understanding the pharmacokinetics, tissue distribution, and metabolic stability of sulfonamide compounds, providing a basis for their development as therapeutic agents Wang et al., 2012.
作用機序
Target of Action
The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s electrical activity .
Biochemical Pathways
The activation of GIRK channels by the compound affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involved in cell excitability and signal transduction .
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s electrical activity . This can have various effects at the molecular and cellular levels, depending on the specific type of cell and the role of GIRK channels in its function .
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S2/c1-13(2)11-18(16-9-10-23(19,20)12-16)24(21,22)17-7-5-15(6-8-17)14(3)4/h5-8,13-14,16H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVRCMLKHTKIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。